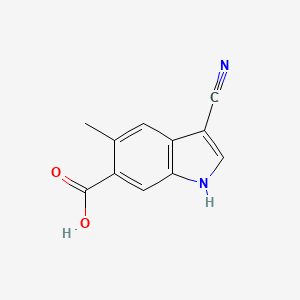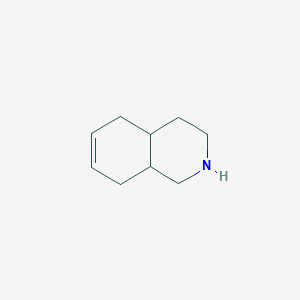
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline is a bicyclic organic compound with the molecular formula C9H15N It is a derivative of isoquinoline, characterized by the saturation of the benzene ring, resulting in a structure that is more flexible and less aromatic compared to its parent compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline under high pressure and temperature in the presence of a catalyst such as palladium on carbon. This process reduces the aromatic ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent catalyst activity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Fully saturated derivatives.
Substitution: Introduction of alkyl or acyl groups at the nitrogen atom.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with a wide range of biological molecules, potentially modulating their activity.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with similar structural properties but different reactivity.
Decahydroisoquinoline: A fully saturated derivative with distinct chemical behavior.
Isoquinoline: The parent compound, which is aromatic and exhibits different chemical properties.
Uniqueness: 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline is unique due to its specific degree of saturation, which imparts distinct flexibility and reactivity compared to other isoquinoline derivatives. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
132883-50-2 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-2,8-10H,3-7H2 |
Clave InChI |
MRFFJAWHKNQAGF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


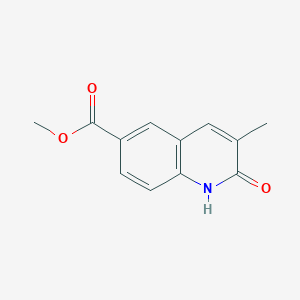
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)


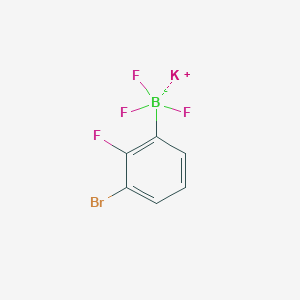
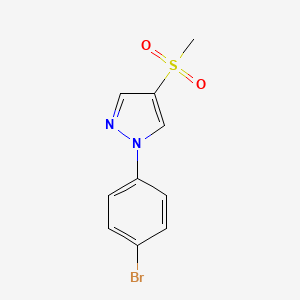
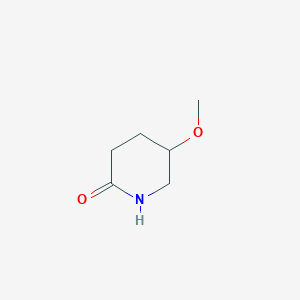
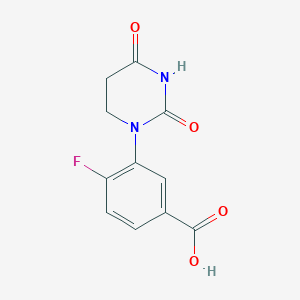
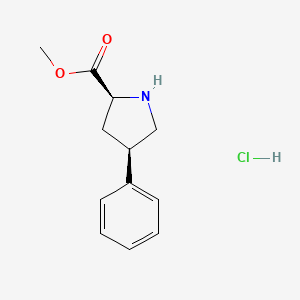
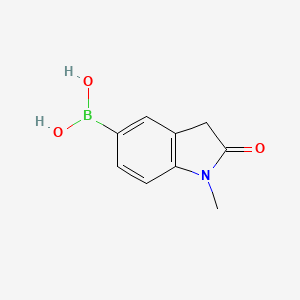
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
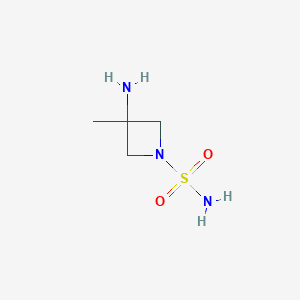
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
